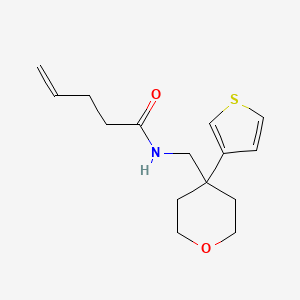

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-[(4-thiophen-3-yloxan-4-yl)methyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-2-3-4-14(17)16-12-15(6-8-18-9-7-15)13-5-10-19-11-13/h2,5,10-11H,1,3-4,6-9,12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEYZATZCHNWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1(CCOCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pent-4-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a thiophene ring, a tetrahydropyran moiety, and an amide functional group, which contribute to its unique properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Botrytis cinerea | 50 mg/L |

Anticancer Activity

The compound's structure suggests potential anticancer properties. A study focusing on similar tetrahydropyran derivatives reported significant cytotoxicity against cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study, several derivatives of tetrahydropyran were tested against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity.

Table 2: Cytotoxicity Data

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | KB Cells | 17.4 |

| Compound E | KBv200 Cells | 25.4 |

These findings suggest that structural modifications can significantly influence the biological activity of compounds related to this compound.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The thiophene ring may engage in π–π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound-protein complex.

Enzyme Inhibition Studies

Recent studies have focused on enzyme inhibition as a mechanism for the biological activity of related compounds. For example, certain derivatives have been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer progression.

Table 3: Inhibition Potency Against HDACs

| Compound Name | HDAC Isoform | IC50 (µM) |

|---|---|---|

| Compound F | HDAC1 | 0.62 |

| Compound G | HDAC2 | 1.10 |

These results highlight the potential of this compound as an HDAC inhibitor, suggesting its role in modulating gene expression related to cancer.

Comparison with Similar Compounds

Key Observations:

Thiophene Positional Isomerism : The target compound differs from ’s thiophen-2-yl analog in the placement of the thiophene substituent (3- vs. 2-position). This may alter electronic distribution and binding interactions in biological targets .

Amide vs. Benzamide: The target’s pent-4-enamide group contrasts with the trifluoromethylbenzamide in .

Complexity of Cyclic Substituents : Compounds like those in and feature multi-ring systems (e.g., cyclopentyl, piperidine), which may enhance target specificity but complicate synthesis .

Physicochemical Properties

- Lipophilicity : The target compound’s pent-4-enamide may offer a balance between lipophilicity (for membrane penetration) and polarity (for solubility), contrasting with ’s highly lipophilic CF₃ group.

- Metabolic Stability : Olefinic bonds (e.g., pent-4-enamide) are susceptible to oxidation, whereas saturated analogs (e.g., ) may exhibit longer half-lives .

Q & A

Q. What synthetic strategies are recommended for N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pent-4-enamide, and which reaction parameters require optimization?

- Methodological Answer : Synthesis likely involves multi-step reactions, such as coupling a tetrahydro-2H-pyran derivative with a thiophene moiety and subsequent functionalization. Key steps include:

- Ring formation : Use of acid-catalyzed cyclization or nucleophilic substitution to construct the tetrahydro-2H-pyran core (analogous to methods in ).

- Thiophene incorporation : Suzuki-Miyaura coupling for C-C bond formation between pyran and thiophene units, requiring palladium catalysts and optimized temperature (e.g., 80–100°C).

- Enamide formation : Amide coupling via HATU or EDC/NHS, with strict control of stoichiometry and reaction time to minimize byproducts.

Critical parameters to optimize: solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction duration. Monitor via TLC or LC-MS.

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Comprehensive characterization requires:

- NMR spectroscopy :

- 1H/13C NMR : Confirm integration ratios and chemical shifts matching predicted values (e.g., thiophene protons at δ 6.8–7.2 ppm, pyran methylene at δ 3.5–4.0 ppm).

- 2D NMR (HSQC, HMBC) : Resolve ambiguous assignments, particularly for stereochemistry and regiochemistry.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and rule out impurities.

- Elemental analysis : Validate purity (>95%) and stoichiometry.

For replication, document all spectral data in alignment with ’s experimental reporting standards.

Advanced Research Questions

Q. What experimental approaches can address contradictory spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer : Discrepancies may arise from stereoisomerism, residual solvents, or degradation. Mitigation strategies:

- Repeat under controlled conditions : Exclude oxygen/moisture using Schlenk lines or gloveboxes.

- Variable temperature NMR : Identify dynamic processes (e.g., ring-flipping) causing signal splitting.

- Advanced techniques :

- X-ray crystallography : Resolve absolute configuration if crystals are obtainable.

- DOSY NMR : Differentiate between monomeric and aggregated species.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ’s thiophene-pyran derivatives).

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer : Leverage in silico tools to:

- Density Functional Theory (DFT) : Calculate thermodynamic stability of tautomers or conformers (e.g., pyran ring puckering).

- Molecular docking : Screen for potential protein targets (e.g., enzymes with thiophene-binding pockets) using AutoDock Vina or Schrödinger.

- ADMET prediction : Estimate pharmacokinetic properties (e.g., logP, metabolic clearance) via SwissADME or QikProp.

Validate predictions with experimental assays (e.g., enzyme inhibition studies).

Q. What strategies optimize yield and selectivity in large-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Factor screening : Identify critical variables (e.g., temperature, catalyst ratio) via fractional factorial design.

- Response surface methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions.

- Flow chemistry : Enhance reproducibility and heat transfer using continuous reactors (e.g., microfluidic setups).

Monitor scalability via in-line FTIR or PAT (Process Analytical Technology).

Data Contradiction & Reproducibility

Q. How should researchers resolve inconsistencies in biological activity data across studies?

- Methodological Answer : Potential causes include impurity profiles or assay variability. Address via:

- Batch-to-batch comparison : Use HPLC-PDA to ensure consistent purity (>99%).

- Standardized assays : Adopt validated protocols (e.g., IC50 determination with positive controls).

- Meta-analysis : Compare results with structurally related compounds (e.g., ’s trifluoromethyl analogs).

Tables: Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.